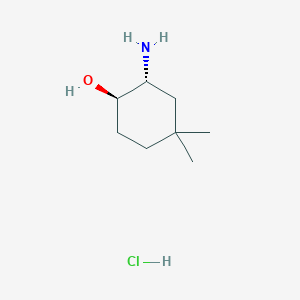
3,6-Dimethoxy-4-methylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethoxy-4-methylpyridazine is a chemical compound with the CAS Number: 89943-29-3 . It has a molecular weight of 154.17 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyridazine derivatives, including this compound, has been a subject of study in the field of organic chemistry . For instance, the synthesis of new energetic materials based on the pyridazine scaffold has been explored . In one study, the desired 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide was synthesized as the first instance .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H10N2O2/c1-5-4-6(10-2)8-9-7(5)11-3/h4H,1-3H3 . The InChI key for this compound is FODLXNPPUWRDEJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The use of 3,6-pyridazinediones, which includes this compound, in organic synthesis and chemical biology has been emphasized in recent developments . They have been applied in various fields of organic synthesis, medicinal chemistry, and chemical biology .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 154.17 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Synthesis of Pyridazine Derivatives: Yanai and Kinoshita (1968) studied the reactions of 3,6-dimethoxy-4-nitropyridazine 1-oxide with various alkyl halides, leading to the creation of several pyridazine derivatives, indicating its utility in synthetic organic chemistry (Yanai & Kinoshita, 1968).
- Formation and Decomposition of Tricyclic Systems: Novák et al. (2006) researched the formation and thermal decomposition of an azo-bridged tricyclic ring system involving 3,6-dimethoxy-4-methylpyridazine. This study suggests its potential role in the study of novel ring systems in chemistry (Novák et al., 2006).
Material Science and Phase Transformations
- Phase Transformations in Cyanurates: Kaftory et al. (2001) investigated phase transformations in cyanurates, including compounds like 4,6-dimethoxy-3-methyldihydrotriazine-2-one, highlighting its relevance in studying material science and crystallography (Kaftory et al., 2001).
Nuclear Magnetic Resonance Studies
- Nuclear Spin-Coupling Constants: Kuroda, Fujiwara, and Matsushita (1985) utilized 3,6-dimethyl-pyridazines for observing nuclear spin-coupling constants, contributing to the field of NMR spectroscopy and the understanding of molecular interactions (Kuroda, Fujiwara, & Matsushita, 1985).
Chemical Reactions and Catalysis
- Amination Reactions: Tondys and Plas (1986) explored the amination of 4-nitropyridazine 1-oxides by liquid ammonia/potassium permanganate, showing its utility in specific amination reactions (Tondys & Plas, 1986).
Biochemical Applications
- Enhancing Hyaluronan Pseudoplasticity: Petta et al. (2016) demonstrated the use of 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methylmorpholinium chloride for grafting alkyl moieties to hyaluronan. This study has implications for drug delivery and regenerative medicine (Petta et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,6-dimethoxy-4-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(10-2)8-9-7(5)11-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODLXNPPUWRDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2980953.png)

![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2980957.png)

![2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2980960.png)
![5-Benzyl-hexahydro-furo[3,4-c]pyrrole](/img/structure/B2980962.png)
![1-(3,5-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2980963.png)
![4-[Tert-butyl-(2-chloro-5-methoxyphenyl)imino-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2980964.png)



![2-[1-(Ethanesulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B2980970.png)
